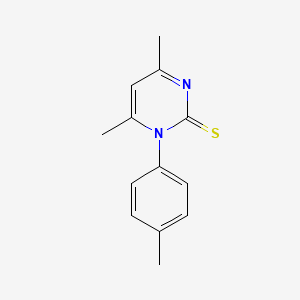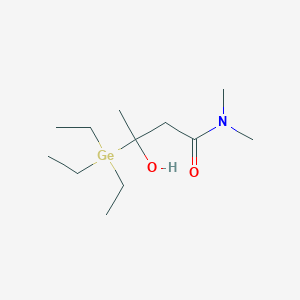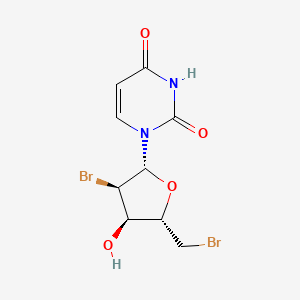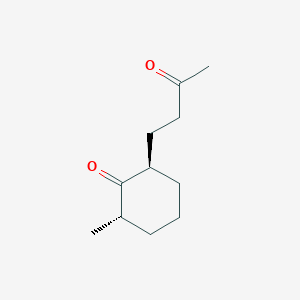![molecular formula C18H14N4 B14423607 8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine CAS No. 85939-75-9](/img/structure/B14423607.png)
8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine is a heterocyclic compound that features a unique arrangement of nitrogen atoms within its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine typically involves the construction of the 1,2,4-triazine ring on the basis of azoles or the annulation of the azole fragment to the 1,2,4-triazine ring . One common method is the azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps like purification through recrystallization or chromatography to obtain the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms within the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition can help manage conditions like gout and hyperuricemia .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazolo[3,4-d][1,2,3]triazine: Similar structure but different substitution pattern.
7-Methyl-3-phenyl-1H-pyrazolo[4,3-d][1,2,3]triazine: Another isomer with distinct properties.
Uniqueness
8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine stands out due to its specific arrangement of nitrogen atoms and the presence of both methyl and phenyl groups, which contribute to its unique chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
85939-75-9 |
|---|---|
Molekularformel |
C18H14N4 |
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
8-methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine |
InChI |
InChI=1S/C18H14N4/c1-13-17(15-10-6-3-7-11-15)21-22-12-16(19-20-18(13)22)14-8-4-2-5-9-14/h2-12H,1H3 |
InChI-Schlüssel |
ZMBKOKDWGCGKPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2N=NC(=CN2N=C1C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Fluoro-4-iodobicyclo[2.2.1]heptane](/img/structure/B14423529.png)





![2-Propynal, 3-[4-(dimethylamino)phenyl]-](/img/structure/B14423569.png)
![5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one](/img/structure/B14423572.png)


![[(2-Methoxycyclohexyl)tellanyl]benzene](/img/structure/B14423601.png)


